[(2,5-Dichlorophenyl)methyl]hydrazine
Description
[(2,5-Dichlorophenyl)methyl]hydrazine (molecular formula: C₇H₈Cl₂N₂) is a substituted hydrazine derivative featuring a 2,5-dichlorophenyl group attached to a methylhydrazine backbone. Its structural identity is confirmed by SMILES notation ClC1=CC(=C(Cl)C=C1)CNN and InChIKey JAQZKBKDMHKOBT-UHFFFAOYSA-N . The compound is typically synthesized via diazotization of 2,5-dichloroaniline followed by reduction with stannous chloride, yielding 1-(2,5-dichlorophenyl)hydrazine, which is subsequently functionalized . Applications include its use as a precursor in pharmaceutical intermediates, such as thrombin inhibitors, where the 2,5-dichlorophenyl moiety enhances target selectivity .
Properties
CAS No. |
51421-24-0 |
|---|---|
Molecular Formula |
C7H8Cl2N2 |
Molecular Weight |
191.05 g/mol |
IUPAC Name |
(2,5-dichlorophenyl)methylhydrazine |
InChI |
InChI=1S/C7H8Cl2N2/c8-6-1-2-7(9)5(3-6)4-11-10/h1-3,11H,4,10H2 |
InChI Key |
JAQZKBKDMHKOBT-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)CNN)Cl |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CNN)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table summarizes key structural and physicochemical properties of [(2,5-Dichlorophenyl)methyl]hydrazine and its analogs:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
